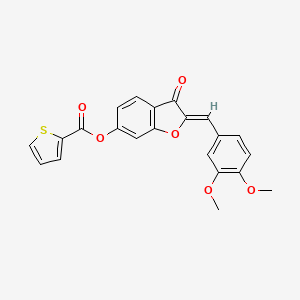

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Description

(Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate (CAS: 858764-30-4) is a benzofuran-derived compound characterized by a (Z)-configured benzylidene moiety substituted with 3,4-dimethoxy groups. The core structure features a 3-oxo-2,3-dihydrobenzofuran scaffold esterified with a thiophene-2-carboxylate group at the 6-position. The compound’s structural complexity places it within a broader class of benzylidene-benzofuran derivatives, which are often explored for pharmaceutical applications due to their diverse bioactivity.

Properties

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-25-16-8-5-13(10-18(16)26-2)11-19-21(23)15-7-6-14(12-17(15)28-19)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRRTYOBMSLSEX-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzofuran derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections will detail the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.

- Condensation Reaction : The 3,4-dimethoxybenzaldehyde is condensed with the benzofuran derivative under acidic or basic conditions to form the desired benzylidene derivative.

- Carboxylate Addition : Thiophene-2-carboxylic acid is introduced to complete the formation of the target compound.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 12 | Inhibition of PI3K/AKT pathway |

| A549 (lung) | 10 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations below 100 µg/mL.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in cancer progression and microbial resistance.

- Modulation of Signaling Pathways : It influences various signaling pathways such as the MAPK and NF-kB pathways, leading to altered gene expression profiles that favor apoptosis over cell survival.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in neuroblastoma cells at a concentration of 12.5 µM by increasing GSK-3β Ser9 phosphorylation levels, indicative of GSK-3β inhibition .

- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound exhibited superior activity against Candida albicans compared to fluconazole .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The most structurally analogous compound identified is (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate (referred to as Compound A ). Below is a comparative analysis based on available

Key Observations :

- Substituent Effects : The additional 5-methoxy group in Compound A increases steric hindrance and electron-donating capacity compared to the target compound’s 3,4-dimethoxy motif. This may influence binding affinity in enzymatic interactions or alter solubility profiles.

- In contrast, Compound A’s cyclohexanecarboxylate group contributes to higher hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.

- Molecular Weight: Compound A’s larger mass (466.48 g/mol vs.

Implications of Structural Variations

- Bioactivity : Thiophene-containing compounds often exhibit enhanced binding to aromatic-rich biological targets (e.g., kinase active sites) due to π-π interactions. The trimethoxy substitution in Compound A may improve selectivity for targets requiring extended hydrophobic pockets, such as certain G-protein-coupled receptors .

- Synthetic Accessibility : The target compound’s thiophene ester may pose synthetic challenges due to the reactivity of sulfur-containing intermediates, whereas Compound A’s cyclohexane group could simplify synthesis via standard esterification protocols.

- Thermodynamic Stability : The (Z)-configuration in both compounds is likely stabilized by intramolecular hydrogen bonding between the benzylidene methoxy groups and the benzofuran carbonyl oxygen. However, the trimethoxy substitution in Compound A may introduce steric strain, marginally reducing conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.